molecular formula C7H15BrO B2411593 1-Bromo-5-methoxy-2-methylpentane CAS No. 1485536-32-0

1-Bromo-5-methoxy-2-methylpentane

Cat. No.: B2411593
CAS No.: 1485536-32-0
M. Wt: 195.1
InChI Key: XCQNUDSAPZNSOP-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2-methylpentane is an organic compound with the molecular formula C7H15BrO. It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pentane chain. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-methoxy-2-methylpentane can be synthesized through a multi-step process involving the bromination of 5-methoxy-2-methylpentane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-methoxy-2-methylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-2-methylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-5-methoxy-2-methylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a methoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-bromo-5-methoxy-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-7(6-8)4-3-5-9-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQNUDSAPZNSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485536-32-0
Record name 1-bromo-5-methoxy-2-methylpentane
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